molecular formula C8H12N2S2 B1294668 1,6-Diisothiocyanatohexane CAS No. 5586-70-9

1,6-Diisothiocyanatohexane

Cat. No. B1294668
CAS RN: 5586-70-9
M. Wt: 200.3 g/mol
InChI Key: VZZPYUKWXDLMGI-UHFFFAOYSA-N
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Description

1,6-Diisothiocyanatohexane is a chemical compound that can be involved in various chemical reactions, particularly those involving the C=S double bond. It is a versatile reagent that can be used to modify other compounds or form new chemical structures through reactions such as cycloadditions and crosslinking.

Synthesis Analysis

The synthesis of compounds related to 1,6-diisothiocyanatohexane involves the reaction of 1,6-diynes with isothiocyanates in the presence of a ruthenium catalyst, leading to the formation of bicyclic thiopyranimines with yields ranging from 35-88% . Additionally, the reaction of silylidene-phosphanes and -arsanes with 1,6-diisocyanohexane results in the formation of unusual tricyclic macroheterocycles . These reactions demonstrate the reactivity of the diisothiocyanate group in forming complex structures.

Molecular Structure Analysis

The molecular structures of the compounds synthesized from reactions involving 1,6-diisothiocyanatohexane or its analogs have been confirmed by X-ray crystallographic analysis. This includes the confirmation of the (2H)-thiopyran structure and the unusual tricyclic macroheterocycles . These analyses provide a clear understanding of the molecular geometry and atomic connectivity of the resulting compounds.

Chemical Reactions Analysis

1,6-Diisothiocyanatohexane can participate in a variety of chemical reactions. For instance, it can be used to modify gelatin by acting as a crosslinking agent, which results in the formation of crosslinked gelatin that can be used to prepare supported materials with a gel phase composed of gelatin . Additionally, the reaction of 1,6-diisocyanohexane with silylidene-phosphanes and -arsanes leads to the formation of macroheterocycles . The thiocyanation of 1,6-methano annulene with diisothiocyanate also indicates the possibility of an addition-isomerization-elimination sequence, showcasing the diverse reactivity of the diisothiocyanate group .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds derived from 1,6-diisothiocyanatohexane are influenced by the specific substituents and the overall molecular structure. For example, the crosslinked gelatin modified with 1,6-diisocyanatohexane exhibits properties that can be analyzed by thermogravimetric analysis, infrared spectroscopy, and swelling measurements . The electrochemical and optical properties of regioisomers of substituted perylene diimides, which can be synthesized from related diisocyanate compounds, show significant differences, indicating the impact of molecular structure on these properties . These analyses are crucial for understanding the behavior of these compounds in various applications.

Safety And Hazards

The safety data sheet provided by Sigma-Aldrich for a similar compound, Hexane, indicates that it is highly flammable and may be fatal if swallowed and enters airways . It may cause skin irritation, drowsiness, or dizziness, and is suspected of damaging fertility or the unborn child . It is also toxic to aquatic life with long-lasting effects .

Future Directions

The future directions of synthetic chemistry, including the synthesis of compounds like 1,6-Diisothiocyanatohexane, are discussed in the paper “The future directions of synthetic chemistry” published by De Gruyter . The paper highlights the need for higher selectivity, higher efficiency, environmental benignity, and sustainable energy in synthetic chemistry .

properties

IUPAC Name

1,6-diisothiocyanatohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S2/c11-7-9-5-3-1-2-4-6-10-8-12/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZZPYUKWXDLMGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCN=C=S)CCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70204457
Record name Isothiocyanic acid, hexamethylene ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-Diisothiocyanatohexane

CAS RN

5586-70-9
Record name Hexamethylene diisothiocyanate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexamethylene 1,6-diisothiocyanate
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Record name 5586-70-9
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Record name Isothiocyanic acid, hexamethylene ester
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Record name 5586-70-9
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Record name HEXAMETHYLENE 1,6-DIISOTHIOCYANATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
S Jiang, Y Han, LL Zhao, J Sun… - Supramolecular Chemistry, 2018 - Taylor & Francis
The addition reaction of mono-amide-functionalized pillar[5]arenes with 1,4-diisothiocyanatobenzene or 1,4-diisothiocyanatohexane in chloroform resulted in various dithioureado-…
Number of citations: 10 www.tandfonline.com
DT Webb, RA Darrow, GR Leather - Journal of Agricultural and …, 1975 - ACS Publications
Evaluations were made of ethylene production and defoliation responses of 9-day-old red kidney beans from foliar-spray applications of 94 test chemicals made singly or in combination …
Number of citations: 3 pubs.acs.org
Ł Janczewski, D Kręgiel, B Kolesińska - Molecules, 2021 - mdpi.com
Thirty-three alkyl and aryl isothiocyanates, as well as isothiocyanate derivatives from esters of coded amino acids and from esters of unnatural amino acids (6-aminocaproic, 4-(…
Number of citations: 6 www.mdpi.com
AR Katritzky, SJ Cato, SM Heilmann… - Journal of Polymer …, 1987 - Wiley Online Library
High‐molecular‐weight polymers containing [2H]‐1,2,4‐triazoline‐3‐thione rings are prepared by the condensations of diisothiocyanates with bis(acid hydrazides) to give intermediate …
Number of citations: 1 onlinelibrary.wiley.com
C Tournaire-Arellano, S Younes-El Hage, P Valès… - Carbohydrate …, 1998 - Elsevier
Ureido and thioureido derivatives of 2-acetamido-2-deoxy-β-d-glucose, 1-amino-1-deoxy-d-glucitol and 2-(2-aminoethoxy)ethanol were prepared as N-acetyl-β-d-hexosaminidase (…
Number of citations: 12 www.sciencedirect.com
N Symens, A Méndez-Ardoy… - Bioconjugate …, 2012 - ACS Publications
In this study, we aimed at specific targeting of polycationic amphiphilic cyclodextrins (paCDs) to HepG2 cells via the asialoglycoprotein receptor (ASGPr). The transfection efficiencies of …
Number of citations: 54 pubs.acs.org
S Bouayad-Gervais - 2021 - scholar.archive.org
This thesis demonstrates the preparation of various N-CF3 carbonyl compounds via a single key intermediate (ie carbamoyl fluorides). The relevance of these N-CF3 carbonyl …
Number of citations: 2 scholar.archive.org
Ł Janczewski, A Gajda, S Frankowski… - …, 2018 - thieme-connect.com
A number of alkyl, aryl and bifunctional isothiocyanates are obtained in moderate to high yields (41–94%) in a two-step, one-pot reaction of the parent primary amines or their salts with …
Number of citations: 16 www.thieme-connect.com
J Zemek, Ľ Kuniak, I Novák, D Berek - Polymer Composites …, 1986 - De Gruyter
Number of citations: 0

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